2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 78243-27-3
VCID: VC3843724
InChI: InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)12-3-2-10(15(18)19)8-11(12)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
SMILES: CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol

2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid

CAS No.: 78243-27-3

Cat. No.: VC3843724

Molecular Formula: C13H16N2O4

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid - 78243-27-3

Specification

CAS No. 78243-27-3
Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
IUPAC Name 2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid
Standard InChI InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)12-3-2-10(15(18)19)8-11(12)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Standard InChI Key ISYLQMMLDFSLPI-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Canonical SMILES CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid is systematically named based on its IUPAC nomenclature. The benzoic acid core is substituted at the 2-position with a 4-methylpiperidin-1-yl group and at the 5-position with a nitro functional group. Key identifiers include:

  • CAS Registry Number: 78243-27-3

  • Molecular Formula: C₁₃H₁₆N₂O₄

  • Molecular Weight: 264.28 g/mol

  • Synonyms: Benzoic acid, 2-(4-methyl-1-piperidinyl)-5-nitro-; 2-(4-Methylpiperidino)-5-nitrobenzoic acid .

The piperidine ring introduces stereochemical complexity, though specific data on enantiomeric forms or crystallographic structures remain unreported.

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid likely involves sequential functionalization of a benzoic acid precursor. A plausible route includes:

  • Nitration: Introduction of the nitro group at the 5-position of 2-hydroxybenzoic acid (salicylic acid) using mixed acid (HNO₃/H₂SO₄) .

  • Nucleophilic Aromatic Substitution: Displacement of a leaving group (e.g., halogen) at the 2-position by 4-methylpiperidine under basic conditions .

A patent describing the preparation of 2-amino-6-nitrobenzoic acid (CN102924314A) highlights the use of halogenated nitrobenzoic acids as intermediates, suggesting analogous methods could apply to the target compound .

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring precise substitution at the 2- and 5-positions without side reactions.

  • Acid Sensitivity: The nitro group may render intermediates prone to decomposition under acidic conditions, necessitating pH-controlled environments .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and nitro groups. Limited aqueous solubility at neutral pH, improving under basic conditions via deprotonation .

  • Stability: Nitroaromatic compounds are generally stable but may degrade under prolonged UV exposure or reducing environments.

Thermal Properties

No direct melting point data are available, but related nitrobenzoic acids exhibit melting points in the range of 150–250°C. Differential scanning calorimetry (DSC) would be required to characterize thermal transitions.

Industrial and Research Significance

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in kinase inhibitors and neurotransmitter modulators. For example, derivatives of 4-methylpiperidine are prevalent in drugs targeting central nervous system disorders .

Material Science Applications

Nitrobenzoic acids serve as precursors for dyes and photoreactive polymers. The methylpiperidine group could impart unique solubility or electronic properties in polymeric matrices.

Future Research Directions

  • Biological Screening: Evaluate inhibitory activity against AChE, BuChE, and amyloid aggregation.

  • Structural Modification: Explore ester or amide derivatives to enhance bioavailability.

  • Crystallography: Resolve the crystal structure to guide structure-activity relationship (SAR) studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator